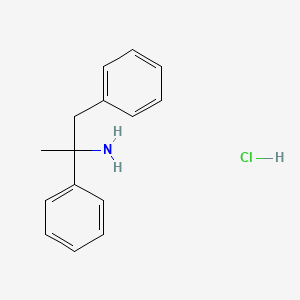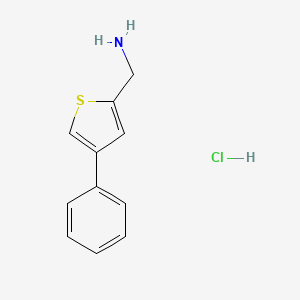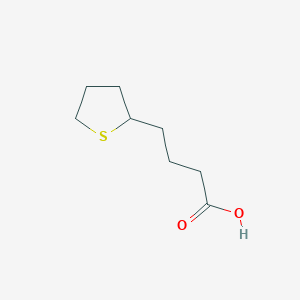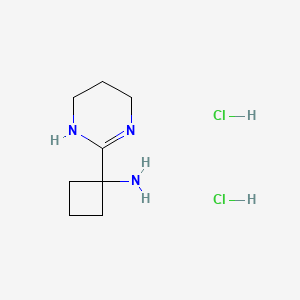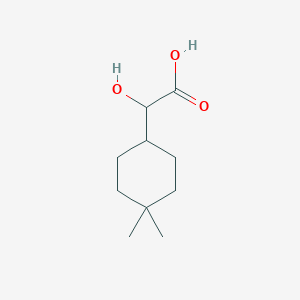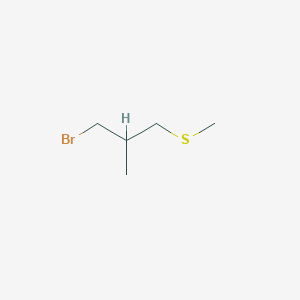![molecular formula C12H17Cl2N3 B13540685 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride , is a chemical compound with the following structure:
C11H15N3O⋅2HCl
Imidazole, the core moiety of this compound, is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .
Méthodes De Préparation
Several synthetic routes lead to 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride. One common method involves the reaction of 2-methylimidazole with 4-chlorobenzaldehyde, followed by reduction. The compound can also be synthesized via other routes, including reductive amination or condensation reactions. Industrial production methods may vary, but they typically optimize yield, purity, and scalability.
Analyse Des Réactions Chimiques
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents include reducing agents (e.g., sodium borohydride), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Major products formed depend on reaction conditions and substituents.
Applications De Recherche Scientifique
This compound finds applications across scientific disciplines:
Medicine: It may serve as a potential drug candidate due to its diverse biological activities.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: It could interact with cellular targets, affecting biological processes.
Industry: Its synthesis and applications contribute to pharmaceuticals, materials, and more.
Mécanisme D'action
The precise mechanism remains context-dependent. it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.
Comparaison Avec Des Composés Similaires
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride stands out due to its unique structure. Similar compounds include other imidazole derivatives, such as clemizole, etonitazene, and astemizole .
Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights
Propriétés
Formule moléculaire |
C12H17Cl2N3 |
|---|---|
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9(13)11-3-5-12(6-4-11)15-8-7-14-10(15)2;;/h3-9H,13H2,1-2H3;2*1H |
Clé InChI |
SMDFFABXMVVRQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=CC=C(C=C2)C(C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)

![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)

